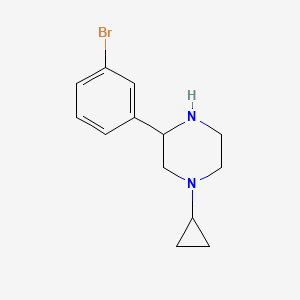

3-(3-Bromophenyl)-1-cyclopropylpiperazine

Description

Properties

IUPAC Name |

3-(3-bromophenyl)-1-cyclopropylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrN2/c14-11-3-1-2-10(8-11)13-9-16(7-6-15-13)12-4-5-12/h1-3,8,12-13,15H,4-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEJXCZBOTAVTHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCNC(C2)C3=CC(=CC=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-1-cyclopropylpiperazine typically involves the reaction of 3-bromophenylamine with cyclopropylpiperazine under specific conditions. One common method includes the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired product. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-1-cyclopropylpiperazine can undergo various chemical reactions, including:

Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl oxides.

Reduction: The compound can be reduced to remove the bromine atom, yielding a phenyl derivative.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

Oxidation: Bromophenyl oxides.

Reduction: Phenyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

3-(3-Bromophenyl)-1-cyclopropylpiperazine is being explored for its potential as a pharmaceutical intermediate. Its structure allows it to interact with various biological targets, making it a candidate for the development of new drugs, particularly in oncology and neuropharmacology.

Research indicates that this compound exhibits various biological activities:

- Anticancer Properties : Studies have shown that it can inhibit cellular proliferation and induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.

- Antimicrobial Activity : It has demonstrated effectiveness against certain bacterial strains, indicating possible applications in treating infections.

Chemical Synthesis

As a versatile building block, this compound is used in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions, including oxidation and nucleophilic substitution, makes it valuable in synthetic organic chemistry.

Material Science

The compound's unique properties are being investigated for applications in developing new materials, such as polymers and coatings, that require specific chemical characteristics.

Case Study 1: Anticancer Activity

A study investigated the effects of this compound on ovarian cancer cell lines. Results indicated significant inhibition of cell growth and induction of apoptosis, highlighting its potential as a therapeutic agent against resistant cancer types .

Case Study 2: Antimicrobial Efficacy

Another research project focused on evaluating the antimicrobial properties of this compound against various bacterial strains. The findings showed promising results, suggesting that it could serve as a foundation for developing new antibiotics.

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-1-cyclopropylpiperazine involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylpiperazine moiety can interact with various receptors and enzymes. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.

Comparison with Similar Compounds

Substitution Patterns and Physicochemical Properties

The table below highlights key structural and physicochemical differences between 3-(3-bromophenyl)-1-cyclopropylpiperazine and its analogs:

Key Observations :

- Halogen Position : The meta-bromo substitution in this compound contrasts with the para-bromo isomer (). Bromine’s position significantly impacts receptor binding; for example, meta-substituted phenylpiperazines often exhibit higher 5-HT2 receptor affinity compared to para-substituted analogs .

- Cyclopropyl vs. Alkyl Chains : The cyclopropyl group enhances steric hindrance and metabolic stability compared to linear alkyl chains (e.g., 3-chloropropyl in ). This substitution may reduce off-target interactions in vivo.

Commercial and Regulatory Status

- 4-Bromo Isomer : Discontinued due to unspecified stability or safety concerns ().

Biological Activity

3-(3-Bromophenyl)-1-cyclopropylpiperazine is an organic compound classified within the piperazine family, notable for its potential biological activities. This compound is characterized by a bromophenyl group attached to a cyclopropylpiperazine moiety, which may influence its interaction with various biological targets. Research indicates that it may exhibit antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry.

- IUPAC Name : this compound

- CAS Number : 1248907-95-0

- Molecular Formula : C13H17BrN2

- Molecular Weight : 267.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the cyclopropylpiperazine structure allows for interactions with various receptors and enzymes. This dual interaction profile may modulate the activity of target proteins, leading to observed biological effects such as:

- Inhibition of cellular proliferation

- Induction of apoptosis in cancer cells

- Antimicrobial activity against bacterial strains

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research has demonstrated that this compound can inhibit the growth of various cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| SK-OV-3 (Ovarian) | 5.2 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast) | 4.8 | Cell cycle arrest at G2/M phase |

| A549 (Lung) | 6.0 | Inhibition of proliferation through receptor modulation |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, showing effectiveness against several bacterial strains. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Case Studies

-

Study on Anticancer Properties :

A study published in Journal of Medicinal Chemistry evaluated the effects of this compound on ovarian cancer cells. The results indicated a significant reduction in cell viability with an IC50 value of approximately 5 µM, suggesting potent anticancer activity. -

Antimicrobial Efficacy Study :

In another investigation, the antimicrobial efficacy against multidrug-resistant strains was assessed. The compound exhibited promising results, particularly against Staphylococcus aureus, indicating its potential as a therapeutic agent in treating resistant infections.

Q & A

Basic: What spectroscopic techniques are recommended for characterizing 3-(3-Bromophenyl)-1-cyclopropylpiperazine, and how can impurities be identified?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the structure. For example, the bromophenyl group will show distinct aromatic proton signals (δ ~7.2–7.8 ppm), while the cyclopropane protons resonate at δ ~0.5–1.5 ppm .

- Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight (expected [M+H]: m/z 295.04 for CHBrN). Fragmentation patterns can help confirm substituent positions .

- HPLC-PDA/UV: Reverse-phase HPLC with a C18 column (e.g., 5 µm, 250 × 4.6 mm) using acetonitrile/water gradients detects impurities. Compare retention times with standards and monitor UV absorption (λ ~254 nm for bromophenyl groups) .

- X-ray Crystallography: If crystalline, single-crystal analysis resolves stereochemical ambiguities (e.g., cyclopropane ring conformation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.